molecular formula C7H6BrF3N2O B1524370 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine CAS No. 1257535-16-2

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine

Cat. No.: B1524370
CAS No.: 1257535-16-2
M. Wt: 271.03 g/mol
InChI Key: RYEPQWQPPUMGJA-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H6BrF3N2O It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and two amino groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine typically involves the bromination of 3-(trifluoromethoxy)aniline followed by the introduction of amino groups. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins. The amino groups can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 5-Bromo-3-fluorobenzene-1,2-diamine
  • 1-Bromo-4-(trifluoromethoxy)benzene

Uniqueness

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine is an aromatic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group attached to a benzene ring with two amino groups. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its notable biological activities.

  • Chemical Formula : C7_7H6_6BrF3_3N2_2O
  • Molecular Weight : 255.038 g/mol
  • IUPAC Name : 3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial Agents : Demonstrating activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some derivatives in its class have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Potential applications in reducing inflammation.

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the trifluoromethoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Interaction Studies

Studies focusing on the interactions of this compound within biological systems have provided insights into optimizing its use. For instance, the compound's ability to inhibit specific enzymes involved in metabolic pathways has been a focal point of research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
3-Bromo-5-trifluoromethylbenzene-1,2-diamineC7_7H6_6BrF3_3N2_2Lacks methoxy group but retains similar reactivity
4-Bromo-2,6-diaminotrifluorobenzeneC7_7H6_6BrF3_3N2_2Different positions of amino groups
5-Trifluoromethylbenzene-1,2-diamineC7_7H6_6F3_3N2_2No bromine substituent

This table highlights how the specific combination of halogenation and trifluoromethoxy substitution may confer distinct biological properties and reactivity patterns compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Antimicrobial Activity :
    • A study tested various derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications enhanced antimicrobial efficacy.
  • Anticancer Properties :
    • Research indicated that compounds with similar structures displayed significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
  • Inflammation Inhibition :
    • Investigations into anti-inflammatory effects revealed that some derivatives could effectively reduce pro-inflammatory cytokines in vitro.

Properties

IUPAC Name

5-bromo-3-(trifluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEPQWQPPUMGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234109
Record name 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-16-2
Record name 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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